1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone
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Overview
Description
1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone is a heterocyclic compound that features a thiazole ring fused with a pyrrolidinone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone typically involves the reaction of 4-phenyl-2-thiazolylamine with a suitable acylating agent under controlled conditions. One common method is the reaction of 4-phenyl-2-thiazolylamine with pyrrolidinone in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell wall synthesis and certain enzymes involved in cancer cell proliferation.
Pathways Involved: It inhibits key enzymes and disrupts cellular processes, leading to the death of bacterial cells or cancer cells.
Comparison with Similar Compounds
2-Amino-4-phenylthiazole: Known for its antibacterial properties.
4-Phenylthiazolyl urea derivatives: Exhibits potent antibacterial activity against Gram-positive bacteria.
Thiazolyl-N-substituted amides: Shows excellent antimicrobial activity.
Uniqueness: 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone stands out due to its unique combination of a thiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H12N2OS |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2OS/c16-12-7-4-8-15(12)13-14-11(9-17-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
FKVUYEBROQKEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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